NSC668394

Zebrafish Developmental Biology Cell Motility

NSC668394 is the only ezrin inhibitor validated to produce a quantifiable developmental defect—reduced motility of eye progenitor cells in zebrafish—a phenotype not recapitulated by structural analogs like NSC305787. This unique activity profile, combined with a defined in vivo anti-metastatic benchmark of 0.226 mg/kg/day (i.p.) in mouse lung metastasis models, makes it an irreplaceable tool for ezrin target validation, chemosensitization studies, and phenotypic screening. Procuring NSC668394 ensures experimental reproducibility aligned with published mechanistic and functional data, which generic ezrin-targeting agents cannot guarantee.

Molecular Formula C17H12Br2N2O3
Molecular Weight 452.1 g/mol
Cat. No. B1680244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC668394
SynonymsNSC-668394;  NSC 668394;  NSC668394; 
Molecular FormulaC17H12Br2N2O3
Molecular Weight452.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)C(=CC2=O)NCCC3=CC(=C(C(=C3)Br)O)Br)N=C1
InChIInChI=1S/C17H12Br2N2O3/c18-11-6-9(7-12(19)16(11)23)3-5-20-13-8-14(22)10-2-1-4-21-15(10)17(13)24/h1-2,4,6-8,20,23H,3,5H2
InChIKeyOHPHDPYJEHZGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC668394: A Selective Small-Molecule Ezrin Phosphorylation Inhibitor for Metastasis Research Procurement


NSC668394 is a cell-permeable quinoline small molecule that functions as a direct, reversible inhibitor of the ezrin protein, a key cytoskeletal-membrane linker in the ERM (ezrin/radixin/moesin) family [1]. Its primary mechanism involves binding to ezrin (Kd = 12.6 µM) to inhibit PKCι-mediated phosphorylation at threonine-567 (IC50 = 8.1 µM), a critical activation step that regulates ezrin-actin binding and subsequent cytoskeletal reorganization [2]. This compound has been extensively characterized as a research tool to dissect ezrin's role in cell motility, invasion, and metastatic progression, with validated activity in multiple cancer models including osteosarcoma, breast cancer, and leukemia [3].

Beyond General Ezrin Inhibition: Why NSC668394's Specific Pharmacology Resists Substitution


In-class compounds or genetic approaches targeting ezrin cannot be simply interchanged due to distinct molecular mechanisms and functional outcomes. For instance, while the structurally related ezrin inhibitor NSC305787 exhibits greater potency in certain hematologic models [1], it does not recapitulate the unique developmental defect induced by NSC668394 in zebrafish, characterized by reduced motility of eye progenitor cells [2]. Furthermore, NSC668394's specific modulation of ezrin phosphorylation at Thr567 [3] and its demonstrated capacity to sensitize metastases to chemotherapy [4] are not guaranteed properties of all ezrin-targeting agents. The compound's validated in vivo efficacy at a defined dose of 0.226 mg/kg/day in a mouse lung metastasis model [5] provides a specific, quantitative benchmark for experimental replication that generic substitutions cannot assure. Therefore, procurement decisions must be guided by the precise, quantifiable evidence of NSC668394's activity, not by class-level assumptions of ezrin inhibition.

NSC668394 Procurement Guide: Quantified Differentiation in Ezrin-Targeted Research


NSC668394: Unique Zebrafish Developmental Phenotype vs. Closely Related Inhibitor NSC305787

NSC668394 induces a distinct developmental defect in zebrafish embryos not observed with the closely related ezrin inhibitor NSC305787. While NSC305787 phenocopies an ezrin morpholino knockdown, NSC668394 (10 µM) causes a unique defect characterized by reduced motility of eye progenitor cells [1]. This phenotypic divergence demonstrates that NSC668394's functional consequences cannot be inferred from other ezrin inhibitors and provides a specific, quantifiable readout for experiments requiring this exact phenotype.

Zebrafish Developmental Biology Cell Motility Ezrin Phenotypic Screening

NSC668394: Potency Comparison in ALL Models vs. NSC305787

In acute lymphoblastic leukemia (ALL) models, the related ezrin inhibitor NSC305787 demonstrates greater potency than NSC668394. NSC305787 induces a dose-dependent reduction in ALL cell viability with reported IC50 values of 5.1 µM (Jurkat), 3.3 µM (NALM6), and 4.3 µM (REH) at 24 hours, and is described as 'more potent' than NSC668394 [1][2]. This direct comparison is crucial for experimental design: researchers seeking maximal potency in ALL cell lines should select NSC305787, while studies requiring the specific phenotype or downstream effects of NSC668394 must account for its comparatively lower potency in this context.

Acute Lymphoblastic Leukemia ALL Cell Viability Ezrin Inhibitor Cancer

NSC668394: In Vivo Metastatic Burden Reduction vs. Vehicle Control in Breast Cancer

Systemic administration of NSC668394 as a monotherapy significantly reduces metastatic burden in an in vivo breast cancer model. Treatment with NSC668394 alone led to a reduction in lung metastatic burden compared to vehicle control [1]. Crucially, NSC668394 also markedly sensitized metastases to standard-of-care chemotherapy agents (doxorubicin or docetaxel) in both neoadjuvant and neoadjuvant-plus-adjuvant treatment models [1]. This combination efficacy distinguishes NSC668394 from other ezrin-targeting strategies and supports its use in preclinical studies exploring ezrin inhibition as a chemosensitization strategy.

Breast Cancer Metastasis In Vivo Chemosensitization Ezrin

NSC668394: Defined In Vivo Dose for Osteosarcoma Lung Metastasis Model

A validated, quantitative in vivo dosing regimen for NSC668394 has been established in a mouse model of osteosarcoma lung metastasis. Administration of NSC668394 at 0.226 mg/kg/day via intraperitoneal injection, five days per week, significantly inhibits ezrin-dependent metastatic growth in the lung [1]. This precise dosing schedule provides a critical benchmark for replicating in vivo studies, as the efficacy of ezrin inhibition is dose-dependent and model-specific. This validated regimen contrasts with the lack of established in vivo dosing for many other ezrin-targeting research compounds.

Osteosarcoma Metastasis In Vivo Lung Metastasis Pharmacokinetics

NSC668394 Application Scenarios: Validated Research Use Cases for Procurement


Dissecting Ezrin-Specific Motility Defects in Zebrafish Developmental Biology

Procure NSC668394 to induce and study the unique, quantifiable developmental defect characterized by reduced motility of eye progenitor cells in zebrafish embryos [1]. This specific phenotype, not recapitulated by the related inhibitor NSC305787, provides a robust phenotypic screen for ezrin function in cell migration and can be used to validate genetic models or screen for modifier genes.

Investigating Ezrin as a Therapeutic Target in Osteosarcoma Metastasis

Utilize NSC668394 at a validated in vivo dose of 0.226 mg/kg/day (i.p., 5 days/week) to inhibit lung metastasis in preclinical mouse models of osteosarcoma [2]. This established regimen allows for direct comparison with published data and provides a foundation for testing combination therapies or evaluating novel anti-metastatic agents.

Evaluating Ezrin Inhibition as a Chemosensitization Strategy in Breast Cancer

Employ NSC668394 in in vivo breast cancer models to assess its ability to sensitize metastatic lesions to standard chemotherapy agents like doxorubicin or docetaxel [3]. This application scenario is supported by evidence showing NSC668394 monotherapy reduces metastatic burden and enhances chemotherapeutic response, making it a valuable tool for preclinical studies of treatment-resistant metastasis.

Comparative Pharmacology of Ezrin Inhibitors in Leukemia Research

Use NSC668394 as a comparator compound in acute lymphoblastic leukemia (ALL) cell line studies to benchmark the potency and efficacy of novel ezrin-targeting agents [4][5]. Given its established but lower potency relative to NSC305787 in ALL models, NSC668394 serves as a critical control to validate the differential activity of new chemical entities targeting the ezrin pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC668394

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.